molecular formula C13H8Cl2N2OS B2853674 5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline CAS No. 672950-05-9

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline

Cat. No. B2853674
M. Wt: 311.18
InChI Key: RDKQZRYXHDFWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline” is a quinoline derivative . It has a molecular formula of C13H8Cl2N2OS, an average mass of 311.186 Da, and a mono-isotopic mass of 309.973450 Da .


Synthesis Analysis

The compound was synthesized in a common three-step procedure from 5-chloro-8-hydroxyquinoline using O-propargylation reaction/copper-catalyzed 1,3-dipolar cycloaddition sequence .


Molecular Structure Analysis

The structure of the compound was fully characterized by FT-IR, 1H- and 13C-NMR, GC-MS, and elemental analysis .


Chemical Reactions Analysis

The compound was synthesized using a copper-catalyzed 1,3-dipolar cycloaddition, known as a click reaction .


Physical And Chemical Properties Analysis

The compound is a white solid that melts near room temperature . It has a molecular formula of C13H8Cl2N2OS, an average mass of 311.186 Da, and a mono-isotopic mass of 309.973450 Da .

properties

IUPAC Name

2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2OS/c14-10-3-4-11(12-9(10)2-1-5-16-12)18-7-8-6-17-13(15)19-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKQZRYXHDFWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC3=CN=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324651
Record name 2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820198
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline

CAS RN

672950-05-9
Record name 2-chloro-5-[(5-chloroquinolin-8-yl)oxymethyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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